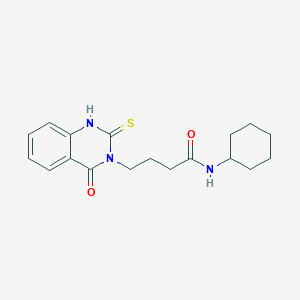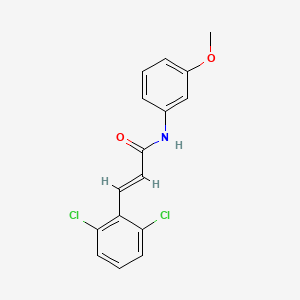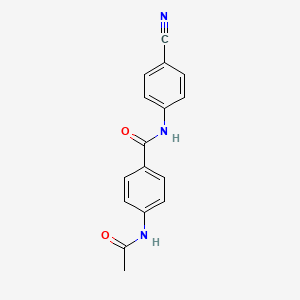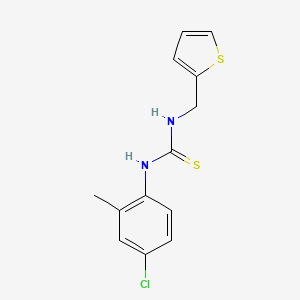
4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide, also known as TAPS, is a compound that has been studied for its potential use in scientific research. TAPS is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide works by binding to the active site of PDE10A, preventing the protein from breaking down cyclic nucleotides such as cAMP and cGMP. This leads to an increase in the levels of these nucleotides, which can have a variety of downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide are largely dependent on its inhibition of PDE10A. Studies have shown that 4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide can increase the levels of cAMP and cGMP in the brain, leading to changes in neurotransmitter release and synaptic plasticity. 4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide has also been shown to have anti-inflammatory effects in certain cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide in lab experiments is its specificity for PDE10A. This allows researchers to study the function of this protein without affecting other cellular processes. However, one limitation of 4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide is its relatively low potency compared to other PDE inhibitors. This can make it difficult to achieve the desired level of inhibition in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide. One area of interest is its potential use as a therapeutic agent for neurological disorders such as schizophrenia and Huntington's disease, which are associated with dysregulation of PDE10A. Another direction is the development of more potent and selective PDE inhibitors based on the structure of 4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide. Finally, further studies are needed to fully understand the biochemical and physiological effects of 4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide and its potential use as a research tool.
Métodos De Síntesis
The synthesis of 4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide involves the reaction of 3,4,5-trimethoxyaniline with pyrrolidine-2,5-dione followed by the addition of benzenesulfonyl chloride. The resulting product is purified through recrystallization to obtain 4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide in its pure form.
Aplicaciones Científicas De Investigación
4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide has been used in scientific research as a tool to study the function of certain proteins in the body. Specifically, 4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide has been shown to inhibit the activity of the protein phosphodiesterase (PDE) 10A. PDE10A is involved in a variety of physiological processes, including cognition, movement, and reward. By inhibiting the activity of PDE10A, 4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide can be used to study the role of this protein in these processes.
Propiedades
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-25-16-11-13(12-17(26-2)19(16)27-3)20-28(23,24)15-8-6-14(7-9-15)21-10-4-5-18(21)22/h6-9,11-12,20H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNHHISUAPVPHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-oxopyrrolidin-1-yl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-4-{[(4-methyl-2-pyridinyl)amino]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5770576.png)

methanone](/img/structure/B5770599.png)

![methyl 4-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B5770623.png)

![N-[4-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5770634.png)


![4-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5770656.png)

![2-[2-(2-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5770661.png)